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Cat. No.: B039921 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
7-Bromo-1-indanone is a valuable synthetic intermediate in medicinal chemistry and materials

science.[1] Its utility stems from the presence of both a reactive ketone functionality and a

bromine-substituted aromatic ring, which allows for a variety of chemical modifications. A

thorough understanding of its spectroscopic properties is essential for its synthesis, purification,

and subsequent use in complex molecular architectures. This guide provides a comprehensive

overview of the spectroscopic data analysis for 7-Bromo-1-indanone, including detailed

experimental protocols and an interpretation of the spectral data. While a definitive, publicly

available complete dataset is not readily accessible, this guide consolidates expected spectral

characteristics based on known chemical principles and data from analogous compounds. For

lot-specific data, it is recommended to consult the Certificate of Analysis provided by the

supplier.[2]

Physicochemical Properties
A summary of the key physicochemical properties of 7-Bromo-1-indanone is presented in

Table 1.
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Property Value Reference

Chemical Formula C₉H₇BrO [2][3]

Molecular Weight 211.06 g/mol [2]

CAS Number 125114-77-4 [2][3]

Appearance Beige to off-white solid

Melting Point Not consistently reported

Boiling Point
~306.5 °C at 760 mmHg

(Predicted)
[4]

Solubility

Soluble in organic solvents

such as chloroform and

dichloromethane.

Spectroscopic Data
The following sections detail the expected spectroscopic data for 7-Bromo-1-indanone based

on its chemical structure and data from similar compounds.

Infrared (IR) Spectroscopy
The IR spectrum of 7-Bromo-1-indanone is expected to show characteristic absorption bands

corresponding to its functional groups. The key expected peaks are summarized in Table 2.

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium
Aliphatic C-H stretch (from the

cyclopentanone ring)

~1710-1690 Strong C=O (ketone) stretch

~1600-1450 Medium-Strong Aromatic C=C ring stretch

~800-700 Strong
C-Br stretch and out-of-plane

C-H bending
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 7-Bromo-1-indanone in a deuterated solvent like CDCl₃ is predicted

to exhibit distinct signals for the aromatic and aliphatic protons. The expected chemical shifts

(δ) and coupling patterns are presented in Table 3. The aromatic region is expected to show a

complex splitting pattern due to the bromine substituent.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6-7.2 Multiplet 3H
Aromatic protons (H-

4, H-5, H-6)

~3.1 Triplet 2H

Aliphatic protons (-

CH₂- adjacent to the

aromatic ring)

~2.7 Triplet 2H

Aliphatic protons (-

CH₂- adjacent to the

carbonyl group)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of 7-Bromo-1-
indanone. The predicted chemical shifts for the distinct carbon environments are listed in Table

4.

Chemical Shift (δ, ppm) Assignment

~205 C=O (Ketone)

~150-120
Aromatic carbons (including the carbon bearing

the bromine)

~36 Aliphatic -CH₂-

~26 Aliphatic -CH₂-

Mass Spectrometry (MS)
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Electron impact (EI) mass spectrometry of 7-Bromo-1-indanone is expected to show the

molecular ion peak and characteristic fragmentation patterns. The presence of bromine will be

indicated by a prominent M+2 isotope peak with an intensity ratio of approximately 1:1 to the

molecular ion peak.

m/z Interpretation

210/212 [M]⁺ and [M+2]⁺ molecular ions

182/184 [M-CO]⁺

103 [M-Br-CO]⁺

75 Further fragmentation

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 7-Bromo-1-
indanone.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet

ATR:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 7-Bromo-1-indanone sample onto the center of the

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Clean the crystal thoroughly after the measurement.
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KBr Pellet:

Grind a small amount (1-2 mg) of 7-Bromo-1-indanone with approximately 100-200 mg of

dry KBr powder using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Place the pellet in the sample holder of the IR spectrometer.

Acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution

Accurately weigh approximately 5-10 mg of 7-Bromo-1-indanone and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's spinner turbine.

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate

signal-to-noise.

Process the spectra by applying Fourier transformation, phase correction, and baseline

correction. Use the solvent peak as a reference for chemical shifts.

Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry

Prepare a dilute solution of 7-Bromo-1-indanone in a volatile organic solvent (e.g.,

methanol or dichloromethane).
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Introduce the sample into the mass spectrometer, typically via a direct insertion probe or

through a gas chromatograph (GC-MS).

Ionize the sample using a standard electron energy of 70 eV.

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Record the mass spectrum, ensuring to observe the isotopic pattern for the bromine atom.

Visualization of Analytical Workflow
The general workflow for the spectroscopic analysis of 7-Bromo-1-indanone is depicted in the

following diagram.
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Caption: General workflow for the spectroscopic analysis of 7-Bromo-1-indanone.

Logical Relationship of Spectroscopic Data
The data obtained from different spectroscopic techniques are complementary and provide a

complete picture of the molecule's structure. The logical flow of data interpretation is illustrated

below.

IR Spectrum

Proposed Structure of
7-Bromo-1-indanone

Confirms C=O and
Aromatic Ring

Mass Spectrum

Confirms Molecular Formula
and presence of Bromine

¹H NMR Spectrum

Determines Proton
Environments and Connectivity

¹³C NMR Spectrum

Determines Carbon
Framework

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b039921#spectroscopic-data-analysis-of-7-bromo-1-
indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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